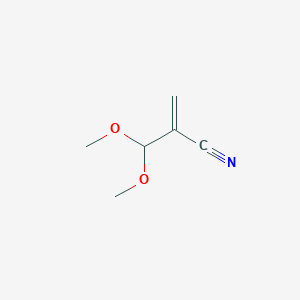

2-(Dimethoxymethyl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(dimethoxymethyl)prop-2-enenitrile |

InChI |

InChI=1S/C6H9NO2/c1-5(4-7)6(8-2)9-3/h6H,1H2,2-3H3 |

InChI Key |

YSWKAZIIPUOFIX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=C)C#N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Dimethoxymethyl Acrylonitrile and Its Direct Precursors

Established Synthetic Pathways

Established routes to acrylonitrile (B1666552) derivatives often rely on multi-step sequences involving functional group interconversions on nitrile-containing scaffolds.

Acetal-Modified Nitrile Approaches

The synthesis of acrylonitrile derivatives bearing acetal (B89532) functionalities often involves the strategic modification of nitrile precursors that already contain a protected aldehyde or a related group. A key approach involves the formylation of a saturated nitrile followed by methylation. For instance, in a related synthesis, acrylonitrile and methyl formate (B1220265) are reacted in the presence of sodium methoxide (B1231860). The resulting intermediate, 1-sodioformyl-2-methoxypropionitrile, is then methylated using dimethylsulfate to yield 1-methoxymethyl-2-methoxyacrylonitrile. crdeepjournal.org This method highlights a classic strategy where the core acrylonitrile structure is built upon, and the acetal-like methoxymethyl group is introduced in a subsequent step. The initial formylation reaction can be lengthy, sometimes requiring agitation for over 20 hours at room temperature to form the solid sodium salt intermediate. crdeepjournal.org

Elimination-Addition Reaction Sequences (e.g., from 2-Dimethoxymethyl-3-methoxypropionitrile)

Elimination-addition sequences are a cornerstone in the synthesis of substituted acrylonitriles. A representative example is the synthesis of 1-methoxymethyl-2-methoxyacrylonitrile from a propionitrile (B127096) precursor. This process begins with the reaction of acrylonitrile with methyl formate and sodium methoxide in a solvent like toluene. crdeepjournal.org The reaction mixture, containing the intermediate sodium salt, is then treated with a methylating agent such as dimethylsulfate at a controlled temperature of 30-60°C. crdeepjournal.org This step results in the formation of the desired methoxyacrylonitrile derivative. An 80% yield has been reported for this transformation, producing a product of approximately 84% purity as assayed by ultraviolet spectroscopy. crdeepjournal.org

Advanced Synthetic Strategies

To overcome the limitations of traditional methods, such as long reaction times or harsh conditions, advanced synthetic strategies are being employed. These include phase-transfer catalysis, transition metal-mediated couplings, and microwave-assisted synthesis, which offer improvements in efficiency, selectivity, and environmental footprint.

Phase-Transfer Catalysis in Cyano-Alkylation Processes

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of an alkyl halide. wikipedia.orgoperachem.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion (e.g., CN⁻) from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.org This methodology is highly applicable to cyano-alkylation reactions, which are fundamental for building carbon skeletons.

The advantages of PTC include the use of inexpensive inorganic bases, milder reaction conditions, and often the elimination of hazardous organic solvents, aligning with the principles of green chemistry. acsgcipr.org The efficiency of a PTC system depends on the structure of the catalyst. For instance, catalysts with longer alkyl chains are more soluble in the organic phase, facilitating faster transfer. operachem.com In a classic example demonstrating the power of PTC, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide, which shows no reaction after two weeks on its own, proceeds to a 99% yield in under two hours with the addition of a phosphonium salt catalyst. operachem.com

Interactive Table: Characteristics of Phase-Transfer Catalysts

| Catalyst Type | Examples | Key Characteristics | Typical Applications |

|---|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltributylammonium chloride | Common and cost-effective. wikipedia.org | SN2 reactions (alkylations), dehydrohalogenations. crdeepjournal.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability compared to ammonium salts. wikipedia.orgoperachem.com | Reactions requiring elevated temperatures. |

| Crown Ethers | 18-Crown-6 | Form strong complexes with alkali metal cations, enhancing anion reactivity. Used on a laboratory scale. wikipedia.org | Activating anionic nucleophiles. |

| Polyethylene Glycols (PEGs) | PEG and its derivatives | Inexpensive and effective phase-transfer agents. wikipedia.org | Various industrial and laboratory applications. |

Transition Metal-Mediated Couplings for Related Dimethoxymethyl Compounds

Transition metal catalysis provides a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which could be applied to the synthesis of complex nitriles. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in modern organic synthesis. nih.gov For a molecule like 2-(dimethoxymethyl)acrylonitrile, one could envision a strategy where a suitably functionalized vinyl halide containing the dimethoxymethyl group is coupled with a cyanide source using a palladium or nickel catalyst. organic-chemistry.org

These reactions typically require a metal catalyst, a ligand, a base to neutralize generated acids like HX, and a suitable solvent. youtube.com The catalytic cycle often involves oxidative addition of the halide to the metal center, followed by transmetalation and reductive elimination to form the final product and regenerate the catalyst. youtube.com While direct examples for the target molecule are not prominent, the broad applicability of these methods to construct C-C bonds suggests their potential for creating the acrylonitrile framework. nih.gov

Microwave-Assisted Synthesis for Related Dimethoxymethyl Aryl Nitriles

Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions. eurjchem.comyoutube.com The rapid and uniform heating generated by microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields. organic-chemistry.org This technique has been successfully applied to the synthesis of aryl and vinyl nitriles. organic-chemistry.orgorganic-chemistry.org

In a typical application, an aryl or vinyl bromide is reacted with a cyanide source in the presence of a palladium catalyst under microwave irradiation. organic-chemistry.orgacs.org This method has proven effective for preparing a wide range of nitriles in high yields. organic-chemistry.org The efficiency of microwave heating makes it an attractive option for high-speed combinatorial chemistry and rapid library synthesis. eurjchem.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Nitrile Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|

| Palladium-catalyzed cyanation of aryl bromides | Conventional (Thermal) | Hours to days | Variable | organic-chemistry.org |

| Palladium-catalyzed cyanation of aryl bromides | Microwave | Minutes | Very high yields | organic-chemistry.orgacs.org |

| Conversion of aromatic aldehydes to nitriles | Microwave | 5 minutes | Good yields | eurjchem.com |

| Synthesis of triazoles (heterocyclic synthesis) | Conventional (Thermal) | 60 minutes | 45-60% | youtube.com |

| Synthesis of triazoles (heterocyclic synthesis) | Microwave | 10 minutes | Higher yields | youtube.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific studies on green synthetic routes for this particular compound are not extensively documented, the principles of green chemistry can be applied to its potential synthetic pathways, drawing from established methodologies for acrylonitrile derivatives. The focus lies on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

A key principle of green chemistry is waste prevention . Traditional multi-step syntheses often generate significant amounts of waste. By designing synthetic routes with high atom economy, the amount of starting materials that are incorporated into the final product is maximized, thereby reducing waste generation.

Another important aspect is the use of safer solvents and auxiliaries . Many organic reactions employ volatile and toxic solvents that pose risks to human health and the environment. The exploration of greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, is a central theme in green chemistry. For instance, a patented method for synthesizing 3,3-dialkoxypropionitrile, a precursor, utilizes supercritical CO2 as a reaction medium, which significantly reduces the consumption of organic solvents and subsequent pollution.

The principle of design for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. This minimizes the energy footprint of the chemical process. Microwave-assisted and mechanochemical syntheses are innovative techniques that can accelerate reaction rates at lower temperatures, thus aligning with this principle.

Furthermore, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, which reduces waste and often leads to more selective reactions. For example, the synthesis of acrylonitrile derivatives can be achieved using various catalytic systems, including transition metal catalysts that can be effective even at low concentrations.

The principle of reducing derivatives aims to minimize or avoid the use of protecting groups, which simplifies synthetic processes and reduces the number of reaction steps, thereby preventing waste.

Finally, the principle of inherently safer chemistry for accident prevention focuses on choosing substances and reaction conditions that minimize the potential for chemical accidents, including releases, explosions, and fires. This involves a careful selection of reagents and solvents to avoid highly reactive or toxic materials.

By integrating these principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only efficient but also environmentally responsible.

Table 1: Application of Green Chemistry Principles to Potential Synthetic Steps

| Green Chemistry Principle | Application in Synthesis of this compound and Precursors |

| Waste Prevention | Designing routes with high atom economy, such as direct addition reactions, to minimize byproduct formation. |

| Atom Economy | Optimizing reactions to ensure the maximum incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like phosgene (B1210022) or cyanogen (B1215507) chloride, and opting for safer alternatives. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity profiles where possible. |

| Safer Solvents & Auxiliaries | Utilizing greener solvents like water, supercritical CO2, or biodegradable solvents instead of chlorinated hydrocarbons or DMF. nsf.gov |

| Design for Energy Efficiency | Employing catalytic methods that allow for lower reaction temperatures and pressures; exploring microwave or ultrasonic assistance. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of acrylonitrile precursors. |

| Reduce Derivatives | Developing one-pot syntheses or avoiding the use of protecting groups to shorten the synthetic sequence. |

| Catalysis | Using recyclable solid acid or base catalysts, or transition metal catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Considering the environmental fate of the product and byproducts, though this is more relevant to product design than synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable reagents and solvents to minimize the risk of accidents. |

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches for Acrylonitrile Derivatives

| Feature | Traditional Synthesis | Greener Synthesis |

| Starting Materials | Often petroleum-based | Potentially bio-based (e.g., from glycerol (B35011) or biomass) |

| Solvents | Volatile organic compounds (e.g., benzene, toluene) | Supercritical CO2, water, ionic liquids |

| Catalysts | Often stoichiometric reagents or heavy metal catalysts | Recyclable solid catalysts, biocatalysts |

| Energy Consumption | High temperatures and pressures often required | Milder reaction conditions, alternative energy sources (microwaves) |

| Waste Generation | Significant, with often hazardous byproducts | Minimized through high atom economy and catalytic processes |

| Safety | Use of toxic and flammable materials | Focus on inherently safer reagents and conditions |

By focusing on these green chemistry principles, the future synthesis of this compound and its precursors can be guided towards more sustainable and environmentally friendly methodologies.

Reaction Mechanisms and Kinetic Investigations of 2 Dimethoxymethyl Acrylonitrile Transformations

Mechanistic Elucidation of Nucleophilic Additions

The electron-withdrawing nature of the nitrile group in 2-(dimethoxymethyl)acrylonitrile activates the double bond for nucleophilic attack, a feature that has been exploited for the synthesis of various nitrogen-containing heterocycles.

The reaction of this compound with amidine nucleophiles is a key step in the synthesis of substituted pyrimidines. The process is initiated by the nucleophilic addition of the amidine to the β-position of the acrylonitrile (B1666552) derivative. This reaction is often facilitated by a base, which can deprotonate the amidine to increase its nucleophilicity. The resulting intermediate is a stabilized carbanion, with the negative charge delocalized over the nitrile group.

The nature of the amidine and the reaction conditions can significantly influence the outcome of the reaction. For instance, the use of zinc(II) species has been shown to promote the nucleophilic addition of cyclic secondary amines to nitriles, leading to the formation of amidine compounds. rsc.org In these reactions, the metal ion likely acts as a Lewis acid, activating the nitrile group towards nucleophilic attack. rsc.org The specific products obtained, whether they are zinc(II) amidine complexes or amidinium salts, depend heavily on the reaction conditions. rsc.org

Following the initial nucleophilic addition of an amidine to this compound, the resulting open-chain intermediate undergoes an intramolecular cyclization to form a dihydropyrimidine (B8664642) ring. This cyclization involves the attack of the second nitrogen atom of the amidine moiety onto the nitrile carbon. This process is a classic example of the Biginelli reaction and similar multicomponent reactions that are widely used for the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs. nih.govresearchgate.netnih.gov

The formation of these six-membered heterocyclic intermediates is a crucial step in the construction of more complex molecular architectures. The stability and subsequent reactivity of the dihydropyrimidine ring are influenced by the substituents on the ring and the reaction medium.

The dihydropyrimidine intermediates formed from the reaction of this compound and amidines can undergo further transformations, leading to a variety of final products. These subsequent reactions can include aromatization, oxidation, or further cyclization events. For example, a 1,3-hydrogen shift in partially hydrogenated indolizines, which can be synthesized from related nitrile compounds, can lead to the formation of more stable 7,8-dihydroindolizines. nih.gov

In some cases, the reaction pathway can be directed towards the formation of fused heterocyclic systems. For instance, tandem Michael addition/intramolecular amino-nitrile cyclization reactions have been utilized to create dihydroindolizine-based compounds from precursors containing a nitrile group. nih.gov The isolation and characterization of these products are typically achieved through standard chromatographic and spectroscopic techniques.

Radical Reaction Pathways and Their Inhibition

While nucleophilic additions are a major reaction pathway for this compound, it can also participate in radical reactions, particularly polymerization. Acrylonitrile itself is a well-known monomer in the production of polymers like polyacrylonitrile (B21495). wikipedia.org The vinyl group in this compound makes it susceptible to radical-initiated polymerization.

The polymerization of acrylonitrile is often initiated by radical initiators such as azobisisobutyronitrile (AIBN). researchgate.net Unwanted polymerization of acrylonitrile during storage is typically prevented by the addition of inhibitors like methylhydroquinone (B43894) (MeHQ) and maintaining specific pH and low levels of contaminants like iron and copper. ineos.com Similar strategies would be applicable to inhibit the radical polymerization of this compound. The presence of impurities or exposure to heat can trigger spontaneous and potentially explosive polymerization. nih.gov

Monomer Reactivity Ratio Determination in Copolymerization

In copolymerization reactions, the monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of each monomer towards the propagating radical chain ends. wikipedia.org These ratios determine the composition and microstructure of the resulting copolymer. wikipedia.org

For the copolymerization of acrylonitrile (AN) with other monomers like methyl acrylate (B77674) (MA), the reactivity ratios have been determined using methods such as the Mayo-Lewis method and nonlinear least-squares analysis. researchgate.netvt.edu For the AN/MA system, reactivity ratios have been reported as r_AN = 1.29 and r_MA = 0.96, indicating that the growing polymer chain ending in an acrylonitrile unit prefers to add another acrylonitrile monomer, while the chain ending in a methyl acrylate unit has a slight preference for adding an acrylonitrile monomer as well. researchgate.net This leads to a statistical or random copolymer, with a tendency for short blocks of acrylonitrile. wikipedia.org

The determination of reactivity ratios for this compound in copolymerization with other monomers would follow similar experimental and computational methodologies, providing insight into the resulting copolymer structure and properties.

Here is an interactive data table summarizing the monomer reactivity ratios for the acrylonitrile (M1) and methyl acrylate (M2) system:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | 1H NMR and real-time FTIR | researchgate.net |

| Acrylonitrile | Methyl Acrylate | 1.29 ± 0.2 | 0.96 ± 0.2 | Nonlinear analysis | researchgate.netvt.edu |

Stability and Reactivity under Varied Reaction Conditions (e.g., basic media)

The stability and reactivity of this compound are highly dependent on the reaction conditions. In basic media, the compound is susceptible to nucleophilic attack, as discussed in the context of amidine additions. Strong bases can promote polymerization and other side reactions. ineos.com The acetal (B89532) group (dimethoxymethyl) is generally stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.

The reactivity is also influenced by the solvent. For instance, the polymerization of acrylonitrile shows different kinetics in solvents like ethylene (B1197577) carbonate and dimethylformamide. researchgate.net The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the rate of reaction and the molecular weight of the product. researchgate.net Therefore, careful control of pH, temperature, and solvent is essential when working with this compound to achieve desired reaction outcomes and ensure safety. The presence of water can also be a factor, as it can act as a nucleophile or participate in hydrolysis reactions, especially under acidic or basic catalysis.

2 Dimethoxymethyl Acrylonitrile As a Versatile Synthetic Building Block and Precursor

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups in 2-(dimethoxymethyl)acrylonitrile makes it a highly valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These frameworks are cornerstones in medicinal chemistry and materials science.

Pyrimidine (B1678525) and Pyrimidopyrimidine Frameworks

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with a reagent containing a C-N-C-N backbone, such as guanidine (B92328) or thiourea (B124793). While direct experimental evidence for the use of this compound in this specific context is not extensively documented in readily available literature, its structure suggests a logical pathway. Upon hydrolysis of the dimethyl acetal (B89532) to the corresponding aldehyde, the resulting α,β-unsaturated carbonyl system is primed for cyclocondensation reactions. For instance, reaction with guanidine could theoretically lead to the formation of a 2-aminopyrimidine (B69317) derivative.

Furthermore, the synthesis of fused pyrimidine systems, such as pyrimidopyrimidines, often utilizes substituted pyrimidine precursors. jchr.org These complex heterocyclic systems are of significant interest due to their diverse pharmacological activities. jchr.orgnih.gov The pyrimidine ring, once formed from this compound, could be further functionalized and cyclized to yield these more complex fused structures. The specific reaction pathways and conditions would be contingent on the nature of the substituents and the desired final product. Novel pyrimidine-linked acyl thiourea derivatives have also been synthesized and show potential as inhibitors of enzymes like α-amylase and proteinase K. nih.gov

Other Nitrogen-Containing Heterocycles

The reactivity of the acrylonitrile (B1666552) group in this compound extends its utility to the synthesis of a broader range of nitrogen-containing heterocycles. The Michael addition of nucleophiles to the β-carbon of the acrylonitrile is a key reaction. This reactivity allows for the introduction of various substituents and the subsequent cyclization to form different heterocyclic rings. For example, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) derivatives. The versatility of acrylonitrile derivatives in heterocyclic synthesis is well-established, providing a strong basis for the potential applications of this compound in this area. wikipedia.org

Role in Complex Molecular Architecture Construction

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a valuable tool in the assembly of more complex and intricate molecular structures. Its ability to generate key reactive intermediates is central to this role.

Enol Ether Intermediate Generation

The dimethyl acetal group of this compound can be strategically manipulated to generate a highly reactive enol ether intermediate. nih.gov Enol ethers are versatile synthons in organic chemistry, known for their participation in a variety of carbon-carbon bond-forming reactions. nih.gov The conversion of the acetal to an enol ether can be achieved through acid-catalyzed hydrolysis followed by elimination, or potentially through direct elimination reactions under specific conditions. beilstein-journals.org Once formed, the electron-rich double bond of the enol ether can participate in cycloaddition reactions and reactions with electrophiles, providing a pathway to complex carbocyclic and heterocyclic frameworks.

Isobenzofuran (B1246724) Precursor Analogs

Isobenzofurans are highly reactive dienes that are valuable in Diels-Alder reactions for the construction of polycyclic aromatic compounds. researchgate.net The synthesis of isobenzofurans often involves the in-situ generation from stable precursors. While direct synthesis of isobenzofuran itself from this compound is not a direct pathway, the functionalities present in the molecule could be incorporated into a larger framework that serves as an isobenzofuran precursor. For instance, the acrylonitrile moiety can act as a dienophile in Diels-Alder reactions. nih.gov A hypothetical scenario involves the reaction of a furan (B31954) derivative with a dienophile derived from this compound, which could then undergo a series of transformations to yield a precursor that, upon a final elimination or rearrangement step, generates a substituted isobenzofuran. The Diels-Alder reaction of furans with various dienophiles is a well-explored area of research. conicet.gov.arrsc.orgmdpi.comnih.gov

Application in Molecular Design and Drug Discovery (Conceptual)

The structural features of this compound lend themselves to conceptual applications in the field of molecular design and drug discovery. The acrylonitrile moiety, in particular, is a recognized pharmacophore and a versatile handle for chemical modification.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a cornerstone of medicinal chemistry. researchgate.netopenaccessjournals.comu-tokyo.ac.jpindexcopernicus.comnih.gov The acrylonitrile group can be considered a bioisostere for other functional groups, and its incorporation into a drug candidate can modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Furthermore, pharmacophore modeling, a computational approach used to identify the essential structural features required for a molecule's biological activity, can leverage the unique geometry and electronic properties of the acrylonitrile group. nih.govyoutube.com The ability of the cyano group to act as a hydrogen bond acceptor and the potential for the α,β-unsaturated system to participate in Michael additions with biological nucleophiles are key features that can be exploited in the design of targeted therapies. While specific examples involving this compound are not prevalent, the extensive research on related acrylonitrile-containing compounds in drug discovery provides a strong conceptual framework for its potential in this arena.

Polymerization Science of 2 Dimethoxymethyl Acrylonitrile and Its Copolymers

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques are pivotal for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The applicability of these methods to 2-(dimethoxymethyl)acrylonitrile is considered below based on analogous systems.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile (B1666552). rsc.org The success of ATRP for acrylonitrile (leading to polyacrylonitrile (B21495), PAN) suggests that this compound should also be polymerizable via this technique. ATRP of acrylonitrile has been successfully carried out using various copper-based catalyst systems. researchgate.net For instance, well-defined PAN with high molecular weights (up to 100,000 g/mol ) and low polydispersities (Đ < 1.3) has been achieved using activators regenerated by electron transfer (ARGET) ATRP. researchgate.net

Given that this compound is an α-substituted acrylonitrile, the general principles of ATRP for acrylonitrile are expected to apply. The nitrile group can stabilize the propagating radical, a key requirement for controlled polymerization. However, the bulky dimethoxymethyl group adjacent to the propagating center could sterically hinder the approach of the catalyst complex, potentially affecting the rates of activation and deactivation. This might necessitate the use of more active catalyst systems or modified reaction conditions to achieve good control over the polymerization. The polarity of the acetal (B89532) group might also influence the choice of solvent, with polar solvents potentially favoring the polymerization. alfa-chemistry.com

Table 1: Illustrative ATRP Conditions for Acrylonitrile (Analogous System)

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Molar Ratios (Monomer:Initiator:Catalyst:Ligand) | Resulting Đ |

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 60 | 200:1:0.5:0.5 | 1.07 |

| BPN | CuCl₂/TPMA | Ethylene (B1197577) Carbonate | Ambient | 4000:1:0.2:2.2 | 1.18 |

Data based on analogous polymerizations of acrylonitrile and acrylates. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another highly versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions. researchcommons.orgresearchgate.net The choice of the RAFT agent, specifically the Z and R groups of the thiocarbonylthio compound, is crucial for successful polymerization and is dependent on the reactivity of the monomer. sapub.org

For monomers like acrylonitrile, which are classified as "more activated monomers" (MAMs) due to the electron-withdrawing nature of the nitrile group, dithiobenzoates and trithiocarbonates are often effective RAFT agents. nih.govresearchgate.net The successful RAFT polymerization of acrylonitrile in various solvents, including aqueous media, has been reported, yielding polymers with controlled molecular weights and narrow distributions (Đ typically between 1.2 and 1.4). bath.ac.uk

The analogy to 2-hydroxyethyl methacrylate (B99206) (HEMA) is also relevant here, as HEMA is a functional methacrylate that has been extensively polymerized by RAFT. RAFT polymerization of HEMA is well-established and allows for the synthesis of well-defined block copolymers, for example, in polymerization-induced self-assembly (PISA) processes.

For this compound, the bulky α-substituent might influence the addition-fragmentation equilibrium. A carefully selected RAFT agent with an appropriate leaving group (R group) and stabilizing group (Z group) would be necessary to ensure efficient chain transfer and control over the polymerization. Trithiocarbonates are often a good choice for controlling the polymerization of both methacrylates and acrylonitriles and would likely be suitable for this monomer.

Table 2: Suitable RAFT Agents for Monomer Classes Analogous to this compound

| RAFT Agent Type | Z Group | R Group | Applicable Monomer Class |

| Dithiobenzoate | Phenyl | Cyanoisopropyl | Acrylates, Acrylamides, Styrene (B11656), Acrylonitrile |

| Trithiocarbonate | Alkyl or Aryl | Cyanoalkyl | Acrylates, Methacrylates, Acrylonitrile |

| Dithiocarbamate | N,N-disubstituted | Cyanoalkyl | Styrene, Acrylates |

This table provides a general guide based on established RAFT agent compatibility. sapub.org

Free Radical Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the free-radical polymerization of this compound would be governed by the interplay of the electronic effects of the nitrile group and the steric hindrance of the dimethoxymethyl group.

The rate of polymerization (R_p) in free-radical polymerization is generally described by the equation:

R_p = k_p [M] ([f k_d [I]] / k_t)^0.5

where k_p, k_d, and k_t are the rate constants for propagation, initiator decomposition, and termination, respectively, [M] and [I] are the monomer and initiator concentrations, and f is the initiator efficiency.

From a thermodynamic standpoint, the polymerization of vinyl monomers is typically an exothermic process, driven by the conversion of a π-bond in the monomer to two σ-bonds in the polymer backbone. The enthalpy of polymerization (ΔH_p) for acrylonitrile is approximately -72.4 kJ/mol. alfa-chemistry.com The presence of the bulky dimethoxymethyl substituent may lead to increased steric strain in the resulting polymer chain, which could make the enthalpy of polymerization slightly less negative compared to acrylonitrile. Polymerization is an entropically unfavorable process (ΔS_p is negative) due to the loss of translational freedom when monomer molecules are converted into a long polymer chain. This gives rise to a ceiling temperature (T_c = ΔH_p / ΔS_p), above which polymerization is no longer thermodynamically favorable.

Copolymerization Behavior with Other Monomers

The copolymerization of this compound with other vinyl monomers would yield copolymers with tailored properties, combining the characteristics of both monomers. The acetal groups, for instance, could be later hydrolyzed to yield aldehyde functionalities, opening avenues for post-polymerization modification.

The behavior of a monomer in a copolymerization reaction is described by its reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) or the other monomer (cross-propagation).

For the copolymerization of acrylonitrile (M₁) with various comonomers (M₂), a wealth of reactivity ratio data is available. For example, in the copolymerization of acrylonitrile with methyl acrylate (B77674), the reactivity ratios have been reported as r_AN = 1.29 and r_MA = 0.96. alfa-chemistry.com This indicates that a growing chain ending in an acrylonitrile unit has a slight preference for adding another acrylonitrile monomer, while a chain ending in methyl acrylate has a slight preference for adding an acrylonitrile monomer.

For this compound, its reactivity ratios would need to be experimentally determined. It can be hypothesized that its r₁ value in copolymerization with monomers like styrene or methyl acrylate would be lower than that of acrylonitrile due to the steric hindrance from the dimethoxymethyl group, making homopropagation less favorable. The product of the reactivity ratios (r₁r₂) determines the sequence distribution of the monomer units in the copolymer chain. If r₁r₂ ≈ 1, a random copolymer is formed. If r₁r₂ < 1, there is a tendency towards alternation, and if r₁r₂ > 1, block copolymer formation is favored.

Table 3: Exemplary Reactivity Ratios for Acrylonitrile (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (AN) | r₂ | r₁r₂ | Copolymer Type |

| Methyl Acrylate | 1.29 | 0.96 | 1.24 | Blocky/Random |

| Styrene | 0.04 | 0.40 | 0.016 | Alternating |

| Vinyl Acetate (B1210297) | 4.2 | 0.06 | 0.25 | Random/Blocky |

Data sourced from various literature reports on acrylonitrile copolymerization. alfa-chemistry.com

The ability to control the architecture of polymer chains containing this compound units is highly dependent on the chosen polymerization method. As discussed, ATRP and RAFT offer excellent control over the polymer architecture.

Using these controlled radical polymerization techniques, it would be feasible to synthesize various architectures, such as:

Block Copolymers: By sequential monomer addition, block copolymers of this compound with other monomers (e.g., styrene, acrylates) could be prepared. This would allow for the creation of materials with distinct domains and properties.

Gradient Copolymers: By controlling the feed ratio of the comonomers during the polymerization, a gradient distribution of the this compound units along the polymer chain could be achieved.

Star and Brush Polymers: Utilizing multifunctional initiators or RAFT agents, more complex architectures like star-shaped or brush-like polymers incorporating this compound could be synthesized. rsc.org

The acetal groups within these well-defined architectures would serve as protected functional handles. After polymerization, these groups could be deprotected to reveal reactive aldehyde functionalities, enabling further chemical modifications and the creation of advanced functional materials.

Theoretical and Computational Chemistry Investigations of 2 Dimethoxymethyl Acrylonitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic makeup of 2-(dimethoxymethyl)acrylonitrile. These calculations reveal how electrons are distributed within the molecule and which spatial arrangements are energetically most favorable.

Molecular Orbitals and Electron Density Distribution

The reactivity and electronic properties of this compound are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent acrylonitrile (B1666552) molecule, the HOMO is associated with the C=C pi bond, while the LUMO is a π* orbital extending over the C=C and C≡N groups. In this compound, the introduction of the dimethoxymethyl group, an electron-donating group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

The electron density distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps highlight the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show a high concentration of negative potential (red and yellow regions) around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the acetal (B89532). nih.gov These sites represent likely points for nucleophilic character and interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue regions) would be located around the hydrogen atoms.

A theoretical study on a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, used MEP analysis to identify negative potential sites around electronegative atoms and positive sites around hydrogen atoms, which is a general principle applicable here. nih.gov Similarly, a DFT study on acrylonitrile complexes showed that the π-conjugation network is a key feature of its molecular orbitals. researchgate.net

Conformation and Stereochemistry

Due to the presence of single bonds, this compound can exist in various conformations arising from the rotation around the C-C bond connecting the acrylonitrile unit and the dimethoxymethyl group. Computational conformational analysis can determine the relative energies of these different spatial arrangements. The most stable conformer will be the one that minimizes steric hindrance between the relatively bulky dimethoxymethyl group and the cyano group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a virtual laboratory to explore how this compound behaves in chemical reactions. By mapping the energy landscape of a reaction, chemists can understand the step-by-step mechanism and predict which products are most likely to form.

Computational Elucidation of Reaction Mechanisms

This compound can participate in various reactions, such as cycloadditions, Michael additions, and hydrolysis of the acetal group. Computational modeling can elucidate the mechanisms of these transformations by locating the transition states and any intermediates along the reaction coordinate. For example, in a Diels-Alder reaction, calculations could determine whether the reaction proceeds via a concerted (one-step) or a stepwise (two-step, involving a diradical intermediate) mechanism by comparing the activation energies of the respective transition states. A computational investigation into the reaction of acrylonitrile with various dienes showed that the preference for a concerted versus a stepwise pathway could be successfully modeled.

Prediction of Reaction Outcomes and Selectivity

When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational modeling can predict the selectivity by comparing the activation energies of the different pathways. The pathway with the lowest energy barrier will be the most kinetically favorable, leading to the major product. For instance, in a Michael addition of a nucleophile to the activated double bond of this compound, calculations can predict the facial selectivity (i.e., whether the nucleophile attacks from the re or si face of the double bond), which is influenced by the steric and electronic properties of the existing substituents. Machine learning models trained on vast datasets of chemical reactions are also emerging as a powerful tool for predicting reaction outcomes with high accuracy.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for Structural Elucidation

A key application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental results. Methods like DFT for IR and UV-Vis, and the Gauge-Independent Atomic Orbital (GIAO) method for NMR, are commonly used. researchgate.net

Theoretical calculations for similar molecules have shown good correlation with experimental data. nih.gov The predicted spectroscopic data for this compound would be as follows:

| Technique | Predicted Features |

|---|---|

| ¹H NMR | The vinyl protons on the double bond would appear as distinct signals. The methine proton of the acetal group (-CH(OCH₃)₂) would have a characteristic chemical shift, typically in the range of 4.5-5.5 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, likely around 3.3-3.6 ppm. |

| ¹³C NMR | The carbon of the nitrile group (C≡N) is expected in the 117-120 ppm region. The two carbons of the C=C double bond would have distinct shifts. The carbon atom of the acetal group (CH(OCH₃)₂) would appear significantly downfield, often around 100-105 ppm. The methoxy carbons would be found in the 50-60 ppm range. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is predicted around 2220-2230 cm⁻¹. A band for the C=C stretch would appear in the 1620-1640 cm⁻¹ region. Strong bands corresponding to the C-O-C stretching vibrations of the acetal group would dominate the fingerprint region, typically between 1000-1150 cm⁻¹. |

| UV-Vis Spectroscopy | The primary electronic absorption would be due to the π → π* transition of the conjugated acrylonitrile system. The maximum absorption wavelength (λmax) would be predicted to lie in the ultraviolet region. The presence of the electron-donating dimethoxymethyl group might cause a slight bathochromic (red) shift compared to unsubstituted acrylonitrile. |

Intermolecular Interactions and Solvent Effects

Computational chemistry provides a powerful lens for examining the non-covalent forces that govern the behavior of molecules in various environments. For this compound, theoretical studies, primarily drawing analogies from molecules with similar functional groups, help in understanding its intermolecular interactions and how different solvents can influence its properties and reactivity. While direct computational studies on this compound are not extensively documented in public literature, a detailed analysis can be constructed based on its constituent functional groups: the acrylonitrile moiety and the dimethoxymethyl (acetal) group.

The acrylonitrile portion of the molecule features a carbon-carbon double bond and a highly polar nitrile group (C≡N). The nitrile group possesses a significant dipole moment due to the high electronegativity of the nitrogen atom, making it a key site for electrostatic interactions. nih.govnih.gov The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, readily interacting with protic solvents like water or alcohols. nih.govnih.gov Furthermore, the triple bond of the nitrile group has a π-system that can engage in weaker lipophilic or π-π stacking interactions, particularly with aromatic solvents or other π-systems. nih.govresearchgate.net

The interplay of these functional groups suggests that this compound can engage in a variety of intermolecular forces, the nature and strength of which are highly dependent on the surrounding chemical environment.

Research Findings from Analogous Systems:

Computational studies on various nitriles and acetals have elucidated the nature of their interactions with different solvents.

Nitrile Interactions: Density Functional Theory (DFT) calculations on various nitrile-containing compounds confirm the electrophilic nature of the nitrile carbon and the nucleophilic character of the nitrogen. nih.gov These studies show that in protic solvents, hydrogen bonding to the nitrile nitrogen is a dominant interaction. In polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, strong dipole-dipole interactions are expected to prevail. The choice of solvent has been shown to have a substantial effect on the polymerization of acrylonitrile, with polar solvents significantly increasing the reaction rate compared to nonpolar solvents like hexane. researchgate.net

Acetal Interactions: Theoretical studies on acetals indicate that their stability and reactivity are sensitive to the solvent environment. The formation of acetals is typically acid-catalyzed, where the solvent can play a role in stabilizing intermediates. libretexts.orgacs.org The oxygen atoms of the acetal can interact favorably with a range of solvents through hydrogen bonding and dipole-dipole forces.

Solvent Effects:

The behavior of this compound in solution is dictated by the specific interactions between the solute and solvent molecules. The use of explicit and implicit solvation models in computational chemistry helps to predict these effects. rsc.org

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, the dominant intermolecular interaction is expected to be hydrogen bonding. The solvent molecules can act as hydrogen bond donors to both the nitrile nitrogen and the acetal oxygen atoms. This strong solvation can influence the conformational preferences of the molecule and its reactivity.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents will primarily interact with this compound through dipole-dipole forces, given the significant polarity of both the solvent and the solute's functional groups. researchgate.net These interactions can affect reaction kinetics, as seen in studies of related compounds. researchgate.net

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar media, the primary intermolecular forces will be the weaker van der Waals forces (specifically, London dispersion forces). wikipedia.org The polar functional groups of this compound may tend to self-associate in such an environment to minimize unfavorable interactions with the nonpolar solvent.

The following table summarizes the expected primary intermolecular interactions based on the functional groups of this compound and the solvent type, as inferred from studies on analogous compounds.

| Functional Group | Solvent Type | Dominant Intermolecular Interaction | Reference |

| Nitrile (-C≡N) | Polar Protic | Hydrogen Bonding (N as acceptor) | nih.govnih.gov |

| Polar Aprotic | Dipole-Dipole Interactions | researchgate.net | |

| Nonpolar | van der Waals Forces | wikipedia.org | |

| Aromatic | π-π Interactions | researchgate.net | |

| Dimethoxymethyl (-CH(OCH₃)₂) | Polar Protic | Hydrogen Bonding (O as acceptor) | libretexts.org |

| Polar Aprotic | Dipole-Dipole Interactions | libretexts.org | |

| Nonpolar | van der Waals Forces | wikipedia.org | |

| Alkene (-C=C-) | All Types | van der Waals Forces | wikipedia.org |

This theoretical framework, built upon computational studies of related molecules, provides a foundational understanding of the intermolecular forces and solvent effects pertinent to this compound. Specific quantitative predictions of interaction energies and solvation free energies would necessitate dedicated computational modeling of the molecule itself.

Catalytic Transformations Involving 2 Dimethoxymethyl Acrylonitrile

Organocatalysis in 2-(Dimethoxymethyl)acrylonitrile Chemistry

Organocatalysis provides a metal-free alternative for the asymmetric functionalization of α,β-unsaturated compounds. The electrophilic nature of the double bond in this compound makes it a suitable candidate for organocatalytic conjugate additions. Chiral secondary amines or thiourea-based catalysts are often employed to activate the substrate and control the stereochemical outcome of the reaction.

While specific studies on the organocatalytic reactions of this compound are not prevalent, the extensive research on the Michael addition to similar α,β-unsaturated systems provides a clear blueprint for its potential. For instance, the organocatalytic asymmetric Michael addition of aldehydes and cyclic 1,3-dicarbonyl compounds to α,β-unsaturated ketones and nitroolefins has been well-established. nih.govgoogle.comrsc.org These reactions often proceed with high enantioselectivity and yield, demonstrating the power of organocatalysis in constructing chiral molecules.

The general mechanism involves the formation of a transient enamine or the activation of the electrophile through hydrogen bonding with the catalyst, followed by the nucleophilic attack of the Michael donor. The development of organocatalytic Michael additions to this compound would open up new avenues for the synthesis of complex, multifunctional compounds in an enantioselective manner.

Table 2: Examples of Organocatalytic Michael Additions to α,β-Unsaturated Compounds

| Catalyst Type | Michael Acceptor | Michael Donor | Product Type | Reference |

| Cinchona Alkaloid Derivative | β-Nitroacroleine Dimethyl Acetal (B89532) | Aldehyde | Asymmetric Adduct | google.com |

| Chiral Thiourea (B124793) | Nitroolefins | α,β-Unsaturated γ-Butyrolactam | Vinylogous Michael Adduct | rsc.org |

| Chiral Bifunctional Catalyst | Acrylic Acid Derivatives | β-Keto Ester | All-Carbon Quaternary Stereocenter | nih.gov |

This table illustrates the types of organocatalytic reactions that could be analogous for this compound.

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling, making them attractive for industrial applications. The functional groups present in this compound can be targeted by various heterogeneous catalytic systems.

The dimethyl acetal group in this compound is susceptible to hydrolysis under acidic conditions to reveal the corresponding aldehyde. Heterogeneous Brønsted acid catalysts, such as acidic resins or zeolites, can facilitate this transformation under mild conditions. The hydrolysis of the acetal can be a key step in a multi-step synthesis, unmasking a reactive aldehyde functionality for subsequent reactions.

While specific studies on the Brønsted acid-catalyzed hydrolysis of this compound are not detailed in the provided results, the general principles of acetal chemistry are well-understood. The use of novel Brønsted acidic ionic liquids as dual solvent-catalysts has also been reported for various acid-catalyzed reactions, offering a homogeneous system with the potential for easy catalyst separation. nih.gov Furthermore, Brønsted acids have been shown to catalyze Friedel-Crafts reactions of aldehydes and ketones, which could be a potential downstream reaction after the in-situ generation of the aldehyde from this compound. chemrxiv.org

Single-atom catalysis (SAC) represents a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique catalytic properties. nih.gov While direct applications of SACs in the transformation of this compound are yet to be explored, the field provides intriguing possibilities.

For instance, single-atom iron catalysts have been developed for the oxidative synthesis of nitriles via C-C bond cleavage. researchgate.net This demonstrates the potential of SACs to activate and transform nitrile-containing molecules. Furthermore, zinc single-atom catalysts have shown high activity in the catalytic transfer hydrogenation of α,β-unsaturated aldehydes, selectively reducing the carbonyl group. researchgate.net This suggests that if the acetal in this compound is hydrolyzed, the resulting α,β-unsaturated aldehyde could be a substrate for such single-atom catalysts. The development of SACs for the selective transformation of multifunctional molecules like this compound holds significant promise for future catalytic applications.

Photocatalytic Activation and Transformations of this compound

As of the current date, a review of scientific literature and chemical databases reveals no specific studies focused on the photocatalytic activation and transformations of this compound. While the field of photocatalysis is broad and encompasses a wide variety of organic transformations, including those on structurally similar compounds such as substituted acrylonitriles and alkenes bearing acetal groups, dedicated research on this particular substrate is not available.

The scientific community has extensively investigated the photocatalytic reactions of electron-deficient alkenes and various acrylonitrile (B1666552) derivatives. For instance, research has demonstrated the photocatalytic azidoarylation of acrylonitrile, photocycloadditions of anisoles to acrylonitrile, and visible-light-driven annulation reactions involving electron-deficient alkenes. acs.orgacs.orgcapes.gov.br Similarly, the photochemistry of molecules containing acetal functionalities has been explored, including the photocatalytic synthesis of acetals and addition reactions involving ketene (B1206846) silyl (B83357) acetals. nih.govresearchgate.net

However, the unique combination of the acrylonitrile and dimethoxymethyl functionalities in a single molecule, this compound, has not yet been a subject of published research in the area of photocatalysis. Consequently, there are no detailed research findings, reaction conditions, or data tables to report for its photocatalytic transformations.

Future research in this area would be necessary to determine the reactivity of this compound under various photocatalytic conditions, identify potential reaction pathways, and characterize the resulting products. Until such studies are conducted, any discussion of its behavior in photocatalytic systems would be purely speculative.

Synthesis and Reactivity of 2 Dimethoxymethyl Acrylonitrile Derivatives

Synthesis of Analogous Acrylonitrile (B1666552) Derivatives

The synthesis of acrylonitrile derivatives structurally analogous to 2-(dimethoxymethyl)acrylonitrile often employs well-established condensation reactions. A prominent method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. arkat-usa.orgiosrjournals.org In the context of synthesizing analogs of this compound, this typically involves the reaction of a compound containing a cyano group with an orthoformate or a related acetal-containing aldehyde precursor.

One patented method for preparing 1-alkoxymethyl-2-alkoxyacrylonitriles, which are close structural relatives of this compound, involves the condensation of a β-alkoxypropionitrile with an alkylformate in the presence of a base. This is followed by alkylation of the resulting intermediate. This process highlights a viable route to such structures, starting from readily available materials.

Furthermore, the Knoevenagel condensation can be catalyzed by various bases, including primary and secondary amines like piperidine, or Lewis bases such as triphenylphosphine. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired α,β-unsaturated products. scielo.org.mx For instance, the use of ionic liquids as solvents and catalysts has been explored to develop more environmentally friendly and efficient protocols for the Knoevenagel condensation. iosrjournals.org

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation, a key reaction in the synthesis of acrylonitrile derivatives.

| Catalyst | Active Methylene Compound | Aldehyde/Ketone | Solvent | Conditions | Yield (%) | Reference |

| Piperidine | Ethyl Cyanoacetate | Aromatic Aldehydes | Ethanol | Reflux | High | scielo.org.mx |

| Triphenylphosphine | Malononitrile | Various Aldehydes | Solvent-free, Microwave | N/A | Excellent | organic-chemistry.org |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Ethyl Cyanoacetate | Various Aldehydes | N/A | N/A | High | scielo.org.mx |

| 1-butyl-3-methylimidazolium hydroxide | Malononitrile, Ethyl Cyanoacetate | Aliphatic/Aromatic Aldehydes/Ketones | Ionic Liquid | Room Temp | Fast, High | iosrjournals.org |

Derivatives with Modified Acetal (B89532) Functionality

The dimethoxymethyl group in this compound is a stable protecting group for a formyl group. This acetal functionality can be selectively modified, most commonly through hydrolysis, to unmask the aldehyde. This transformation is typically achieved under acidic conditions. The hydrolysis of acetals is a reversible process, and the equilibrium can be driven towards the aldehyde by using an excess of water.

The resulting 2-formylacrylonitrile is a highly reactive α,β-unsaturated aldehyde, which can then participate in a wide range of subsequent reactions. For example, the newly formed aldehyde can undergo further condensation reactions, act as an electrophile in Michael additions, or be used in the synthesis of various heterocyclic compounds.

Derivatives with Modified Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities. Common modifications include reduction and hydrolysis.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.org The resulting aminomethyl derivative introduces a basic center into the molecule and opens up possibilities for further derivatization, such as amide formation or alkylation. A variety of reagents can be employed for nitrile reduction, each with its own advantages in terms of selectivity and reaction conditions. organic-chemistry.orggoogle.comcommonorganicchemistry.com

The following table outlines common reagents used for the reduction of nitriles to primary amines.

| Reagent | Solvent | Conditions | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Typically reflux | Strong, non-selective reducing agent | libretexts.org |

| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Various (e.g., alcohols, ammonia) | Elevated temperature and pressure | Can sometimes lead to secondary amine byproducts | wikipedia.org |

| Borane-Tetrahydrofuran (BH₃-THF) | THF | Heating | Milder than LiAlH₄ | commonorganicchemistry.com |

| Sodium Borohydride/Cobalt(II) chloride | Methanol | Room temperature | A more selective system | google.com |

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This transformation converts the electron-withdrawing cyano group into a different functional group with distinct electronic and steric properties, thereby modulating the reactivity of the molecule.

Derivatization for Specific Research Applications

The ability to selectively modify both the acetal and nitrile functionalities of this compound makes it a valuable precursor for the synthesis of compounds with potential applications in various research fields, including medicinal chemistry and materials science.

The derivatization of the acrylonitrile core is a common strategy for the development of new bioactive molecules. For example, acrylonitrile adducts have been synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic properties. Furthermore, the introduction of acrylonitrile moieties into heterocyclic systems is a widely explored avenue for the discovery of novel therapeutic agents. nih.govnih.gov The diverse reactivity of the acrylonitrile scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with potential applications as anticancer, antimicrobial, and antiviral agents.

The strategic derivatization of this compound can lead to the generation of libraries of compounds for high-throughput screening in drug discovery programs. The ability to introduce a variety of substituents at different positions of the molecule allows for the fine-tuning of its physicochemical and biological properties.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(Dimethoxymethyl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves Knoevenagel condensation between a nitrile precursor and a dimethoxymethyl-substituted aldehyde. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility and reaction rates .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Table 1: Example reaction conditions from analogous acrylonitrile derivatives

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Piperidine (5 mol%) | |

| Solvent | DMF, 70°C | |

| Reaction Time | 12–24 hours | |

| Yield | 60–85% |

Advanced Question: How can computational methods predict the reactivity of this compound in biological or material systems?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are critical:

- Fukui Functions : Identify nucleophilic/electrophilic sites by analyzing electron density (e.g., the nitrile group shows high electrophilicity) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; prioritize the acrylonitrile moiety for covalent binding .

- QSPR Models : Correlate quantum parameters (HOMO-LUMO gap, dipole moment) with experimental data (e.g., inhibition efficiency) to design derivatives .

Key Insight: Discrepancies between computational predictions and experimental results (e.g., unexpected steric hindrance from dimethoxymethyl groups) require iterative validation via spectroscopic assays .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C≡N stretch (~2200 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₂O₂) .

Note: Compare data with structurally similar compounds (e.g., ’s nitro-substituted analogs) to resolve overlapping signals .

Advanced Question: How can researchers resolve contradictions in reported biological activities of acrylonitrile derivatives?

Methodological Answer:

Contradictions often arise from variations in assay design or substituent effects. A systematic approach includes:

- Dose-Response Curves : Test across concentrations (1–100 µM) to distinguish true activity from cytotoxicity .

- Structural-Activity Relationship (SAR) : Compare dimethoxymethyl derivatives with methoxy/nitro analogs (e.g., ) to isolate functional group contributions .

- Pathway-Specific Assays : Use Western blotting or qPCR to validate hypothesized mechanisms (e.g., apoptosis induction via caspase-3 activation) .

Example: A study on analogous compounds showed that electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity, whereas dimethoxy groups may reduce solubility, affecting bioavailability .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to limit exposure to volatile nitriles .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent polymerization .

Regulatory Note : Follow EPA guidelines for waste disposal (CAS 107-13-1 analogs) due to potential environmental toxicity .

Advanced Question: How can researchers design experiments to evaluate the material science applications of this compound?

Methodological Answer:

- Polymer Synthesis : Incorporate into copolymers via radical polymerization; monitor glass transition temperature (Tg) changes using DSC .

- Surface Modification : Graft onto silica nanoparticles (via silane coupling agents) and characterize adhesion using AFM .

- Electrochemical Stability : Perform cyclic voltammetry in non-aqueous electrolytes to assess redox behavior .

Data Conflict Tip : If thermal stability contradicts literature (e.g., lower decomposition temperature than predicted), analyze substituent effects via TGA-FTIR coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.